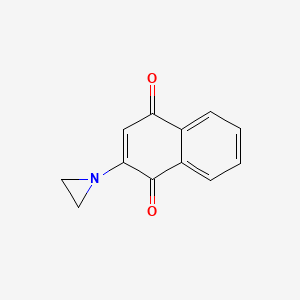
2-(Aziridin-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)naphthalene-1,4-dione is a compound that combines the structural features of aziridine and naphthoquinone. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while naphthoquinone is a quinone derivative of naphthalene, known for its biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aziridine. One common method is to react 1,4-naphthoquinone with aziridine in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different oxidation states.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Products include hydroquinone derivatives.
Substitution: Products include substituted aziridine derivatives.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Industry: Used in the synthesis of dyes and pigments due to its quinone structure.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The aziridine ring can alkylate DNA and proteins, leading to cytotoxic effects. These combined actions contribute to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the aziridine ring.
Aziridine: Contains the aziridine ring but lacks the quinone structure.
Mitomycin C: A well-known anticancer agent that also contains an aziridine ring and a quinone moiety.
Uniqueness
2-(Aziridin-1-yl)naphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
Propriétés
Numéro CAS |
2382-36-7 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2 |
Clé InChI |
LJQJTPSKVRNQSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


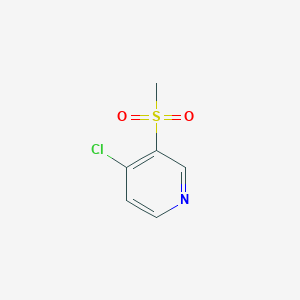
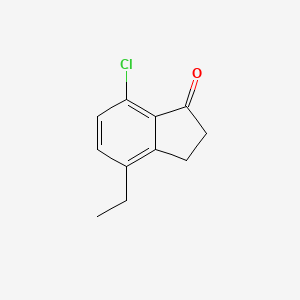
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)

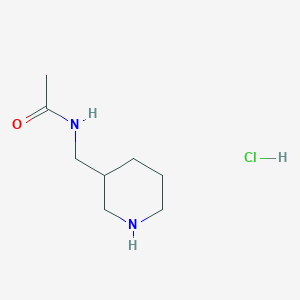
![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)
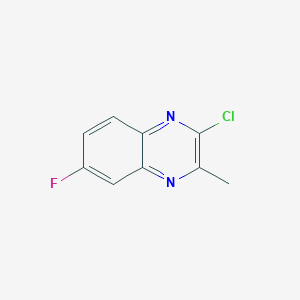
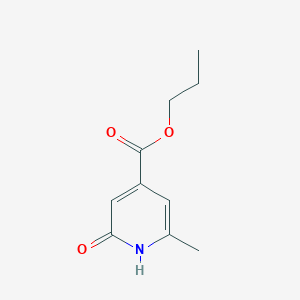

![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
